2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Overview
Description
Synthesis Analysis The synthesis of compounds structurally similar to 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone involves palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. This method has been applied to synthesize a range of derivatives starting from readily available propynyloxyphenols, demonstrating a significant degree of stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis Molecular structure insights can be derived from studies on similar dihydroxybenzophenone derivatives. For instance, the internal benzene rings in certain derivatives make distinct dihedral angles with the naphthalene ring system, indicating the potential for complex hydrogen bonding and structural variations (Hijikata et al., 2010).
Scientific Research Applications
Toxicokinetics and Metabolism : 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, identified as UV-D, is a type of benzophenone widely used as a UV filter in industrial and commercial products. It is suspected of being an endocrine-disrupting chemical. Studies in rats have shown that UV-D is rapidly metabolized into five main metabolites, undergoing demethylation, hydroxylation, sulfonation, and glucuronidation (Li et al., 2016).
In vitro Leishmanicidal Activity : Novel ruthenium(III) complexes containing hydroxybenzophenones, including 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, have been synthesized and characterized. These compounds, specifically the ligands, showed significant inhibitory activity against the proliferation of promastigote forms of L. amazonensis, although their respective complexes did not exhibit activity (Dias et al., 2021).
Chemical Reactions and Synthesis : The compound has been used in various chemical reactions. For example, it was oxidized to dimeric compounds using lead tetraacetate and manganic acetate, and its structures were determined through NMR and mass spectra, confirmed by syntheses (Kurosawa et al., 1973).
Potential Carcinogenic Effects : The potential carcinogenic effect of this compound, when used as a UV absorber in cosmetics, has been studied. The research focused on the photosensitized production of thymine dimer, proposing a reaction mechanism for thymine dimer formation and its rate constants (Bolton et al., 1992).
Environmental Impact and Water Treatment : The occurrence and fate of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in tropical urban watersheds were studied, examining its concentrations in different environmental compartments and its potential ecotoxicological risks to aquatic organisms (Mao et al., 2018).
Photobehavior in Organic Chemistry : Studies have been conducted on the hydrogen abstraction by the excited triplet states of benzophenone derivatives, including 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, in different media. These studies provide insights into the photobehavior and interactions of these compounds under various conditions (Jornet et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
bis(2-hydroxy-4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17/h3-8,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODJJEXAWOSSON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038875 | |
Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
Color/Form |
Crystals | |
CAS RN |
131-54-4 | |
Record name | 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzophenone-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40149 | |
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Record name | Methanone, bis(2-hydroxy-4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZOPHENONE-6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7813J9CS1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
139.1 °C, MP: 139-149 °C | |
Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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